molecular formula C23H18N4O3 B2837248 1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896818-86-3

1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2837248
CAS No.: 896818-86-3
M. Wt: 398.422
InChI Key: NPTDTAFTQYKURR-UHFFFAOYSA-N
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Description

1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys481) in the BTK active site , thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is of high therapeutic interest, making this compound a valuable chemical probe for investigating B-cell mediated pathologies. Its primary research applications include the study of autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant B-cell activation is a key driver, as well as in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . The unique pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold of this inhibitor is designed to confer high selectivity and potency, providing researchers with a critical tool for dissecting BTK-dependent signaling networks and evaluating the potential of BTK as a therapeutic target in preclinical models.

Properties

IUPAC Name

6-benzyl-N-(furan-2-ylmethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c28-22(24-14-17-9-6-12-30-17)19-13-18-21(27(19)15-16-7-2-1-3-8-16)25-20-10-4-5-11-26(20)23(18)29/h1-13H,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDTAFTQYKURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer applications. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving the condensation of various precursors. The general procedure involves:

  • Starting Materials : The synthesis begins with homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine.
  • Reaction Conditions : The reaction is typically conducted in solvents such as toluene under reflux conditions for several hours until completion, monitored by thin-layer chromatography (TLC).
  • Purification : The resultant product is purified using chromatographic techniques followed by recrystallization to yield the desired compound in high purity.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against various viral infections, particularly focusing on its efficacy against COVID-19.

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant antiviral activity, with over 90% inhibition of viral growth at specific concentrations while maintaining low cytotoxicity in Vero cells .
  • Mechanism of Action : Molecular docking simulations suggest that these compounds interact effectively with the main protease (M pro) of coronaviruses, indicating a potential mechanism for their antiviral activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance, studies reported significant reductions in cell viability at micromolar concentrations .
  • Mechanistic Insights : The anticancer activity is believed to stem from its ability to induce apoptosis and inhibit key signaling pathways involved in cell survival and proliferation.

Case Study 1: Antiviral Efficacy

In a controlled study involving synthesized derivatives of the compound, researchers evaluated their efficacy against SARS-CoV-2. The results indicated:

CompoundConcentration (µM)Viral Inhibition (%)Cytotoxicity (%)
Compound A10955
Compound B20903
Compound C508510

These results highlight the potential of these derivatives as effective antiviral agents with minimal cytotoxic effects.

Case Study 2: Anticancer Activity

Another study focused on the compound's effect on human cancer cell lines such as A431 (vulvar carcinoma) and MCF7 (breast cancer). The findings were summarized as follows:

Cell LineIC50 (µM)Mechanism of Action
A43125Induction of apoptosis
MCF730Inhibition of PI3K/AKT pathway

The results suggest that the compound can effectively target cancer cells while sparing normal cells.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets related to cell cycle regulation and apoptosis pathways. For instance, it may interact with kinases involved in cancer progression, leading to reduced tumor growth.

Anti-inflammatory Properties

In addition to its anticancer effects, 1-benzyl-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes that play roles in various diseases. For example, it may serve as an inhibitor of certain proteases or kinases that are overactive in pathological conditions. Understanding these interactions can provide insights into developing targeted therapies.

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective effects. It could potentially modulate pathways involved in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This opens avenues for exploring its use in conditions like Alzheimer's disease and Parkinson's disease.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced G0/G1 phase arrest and apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of the compound led to decreased swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of inflammatory markers in treated tissues.

Comparative Analysis of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of cell proliferation via apoptosis
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines
Enzyme inhibitionTargeting specific proteases/kinases
NeuroprotectionProtection against oxidative stress

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The furan-substituted compound is predicted to have a lower logP (~2.8) compared to phenyl-substituted analogs (e.g., 2.47 for E201-0271) due to furan’s reduced hydrophobicity .
  • Steric Effects : Bulky substituents like 4-isopropylphenyl (CAS 900887-75-4) may reduce solubility but enhance target binding specificity .
  • Hydrogen Bonding: The furan oxygen increases H-bond acceptors (6 vs.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters:
  • Temperature : Elevated temperatures (80–120°C) enhance cyclization efficiency but may require inert atmospheres to prevent oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions .
  • Catalysts : Use of Pd/C or CuI for coupling steps can reduce reaction time by 30–50% .
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAC gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) ensures >95% purity .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the pyrimidine core and substituents (e.g., benzyl vs. furanmethyl groups) . Key signals include aromatic protons at δ 7.2–8.8 ppm and carbonyl carbons at δ 165–175 ppm.
  • X-ray Crystallography : Resolves ambiguity in fused-ring systems (pyrido-pyrrolo-pyrimidine) and hydrogen-bonding patterns .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using ESI+ mode (expected [M+H]+^+ at m/z ~450–470) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., PARP-1, EGFR) using fluorogenic substrates (e.g., NAD+^+ depletion assays for PARP-1) . IC50_{50} values <10 µM indicate potential therapeutic relevance.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., halogenated benzyl) or furanmethyl groups (e.g., thiophene replacement) to assess steric/electronic effects .
  • Bioisosteric Replacements : Replace the pyrimidine-4-oxo group with bioisosteres (e.g., sulfone, ketone) to improve metabolic stability .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate PARP-1 inhibition via both NAD+^+ depletion and Western blotting for PARylation .
  • Batch Reproducibility : Compare activity across independently synthesized batches to rule out synthetic variability .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets contributing to divergent results .

Q. How can in vivo pharmacokinetic (PK) properties be evaluated for this compound?

  • Methodological Answer :
  • ADME Profiling :
  • Absorption : Caco-2 permeability assays (Papp_{app} >1×106^{-6} cm/s indicates oral bioavailability) .
  • Metabolism : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2_{1/2}) and identify CYP450 isoforms involved .
  • In Vivo PK : Administer IV/PO in rodents (5–10 mg/kg), collect plasma samples for LC-MS/MS analysis. Target parameters: t1/2_{1/2} >2h, AUC >500 ng·h/mL .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PARP-1’s catalytic domain (PDB: 4UND). Key residues: His862, Gly863 .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .

Specialized Research Questions

Q. How can metabolic instability of the furanmethyl group be addressed?

  • Methodological Answer :
  • Prodrug Design : Mask the furan oxygen as a phosphate ester to reduce CYP2C9-mediated oxidation .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways via LC-MS .

Q. What experimental designs validate the compound’s anti-inflammatory mechanism?

  • Methodological Answer :
  • NF-κB Pathway Analysis : Transfect RAW264.7 cells with NF-κB-luciferase reporter plasmids. Measure luminescence post-LPS stimulation (IC50_{50} <5 µM preferred) .
  • Cytokine Profiling : Multiplex assays (Luminex) quantify IL-1β, IL-6, and TNF-α in serum from LPS-challenged mice .

Q. How to troubleshoot low solubility in aqueous buffers for in vivo studies?

  • Methodological Answer :
  • Formulation Optimization : Use co-solvents (5% DMSO + 10% PEG-400) or nanoemulsions (particle size <200 nm) .
  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance solubility (>1 mg/mL in PBS) .

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